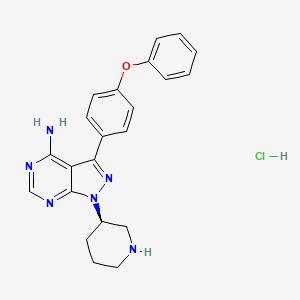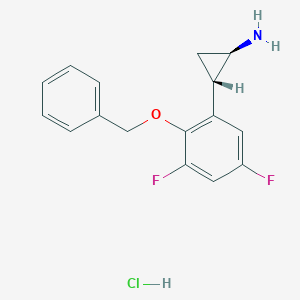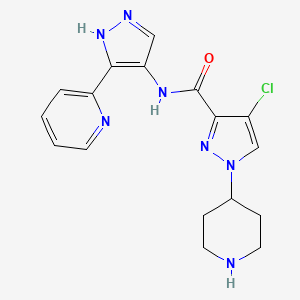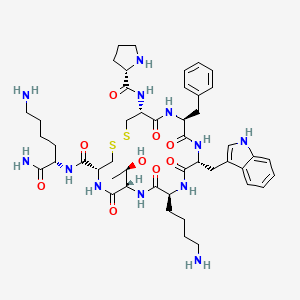
Btk inhibitor 1 (R enantiomer hydrochloride)
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation de IBT6A (chlorhydrate) implique la synthèse de l’Ibrutinib et de ses impuretés associées. Le processus comprend généralement l’utilisation de divers réactifs et solvants dans des conditions contrôlées. Par exemple, une méthode de préparation de la liqueur mère consiste à dissoudre 2 mg du médicament dans 50 μL de diméthylsulfoxyde (DMSO) pour obtenir une concentration de 40 mg/mL .
Méthodes de production industrielle
Les méthodes de production industrielle de IBT6A (chlorhydrate) ne sont pas largement documentées, mais elles suivent généralement des principes similaires à la synthèse en laboratoire, en mettant l’accent sur la mise à l’échelle et la pureté. L’utilisation de la chromatographie liquide haute performance (HPLC) et d’autres techniques de purification garantit la séparation de l’IBT6A des autres impuretés .
Analyse Des Réactions Chimiques
Types de réactions
IBT6A (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : implique l’ajout d’oxygène ou l’élimination d’hydrogène.
Réduction : implique l’ajout d’hydrogène ou l’élimination d’oxygène.
Substitution : implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les conditions de réaction impliquent souvent des températures et des niveaux de pH contrôlés pour garantir le résultat souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent le dimère d’Ibrutinib IBT6A et l’adduit IBT6A, qui sont utilisés dans des synthèses chimiques et des applications de recherche supplémentaires .
Applications de la recherche scientifique
IBT6A (chlorhydrate) a plusieurs applications de recherche scientifique, notamment :
Chimie : utilisé dans la synthèse de molécules complexes et comme composé de référence dans les études analytiques.
Biologie : étudié pour ses interactions avec les molécules et les voies biologiques.
Médecine : étudié pour ses effets thérapeutiques potentiels et comme composé modèle dans le développement de médicaments.
Industrie : Utilisé dans la production de produits pharmaceutiques et autres produits chimiques
Applications De Recherche Scientifique
IBT6A (hydrochloride) has several scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a reference compound in analytical studies.
Biology: Studied for its interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
Le mécanisme d’action de IBT6A (chlorhydrate) implique son rôle d’impureté de l’Ibrutinib. L’Ibrutinib inhibe la tyrosine kinase de Bruton en se liant à un résidu cystéine dans le site actif de l’enzyme, ce qui entraîne une diminution de la prolifération et de la survie des cellules B malignes . Les cibles moléculaires et les voies impliquées comprennent l’inhibition de la signalisation du récepteur des cellules B, qui est cruciale pour la croissance et la survie des malignités des cellules B .
Comparaison Avec Des Composés Similaires
Composés similaires
Ibrutinib : un inhibiteur sélectif et irréversible de la tyrosine kinase de Bruton.
Dimère d’Ibrutinib IBT6A : une forme dimérique de IBT6A utilisée dans des synthèses chimiques supplémentaires.
Adduit IBT6A : Un produit formé à partir de la réaction de IBT6A avec d’autres entités chimiques
Unicité
IBT6A (chlorhydrate) est unique en raison de son rôle spécifique d’impureté de l’Ibrutinib et de sa participation à la synthèse du dimère d’Ibrutinib IBT6A et de l’adduit IBT6A. Sa structure chimique et sa réactivité distinctes en font un élément précieux dans diverses applications de recherche et industrielles .
Propriétés
IUPAC Name |
3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16;/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26);1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLAMSZMAHXMSQ-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate](/img/structure/B1139107.png)

![(4R)-4-[(3R,5R,8S,9S,10S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10-methyl-1,2,3,4,5,6,7,8,9,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1139110.png)



![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B1139121.png)
